N,2,3-triphenylpyrazolidine-1-carbothioamide
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Overview
Description
N,2,3-triphenylpyrazolidine-1-carbothioamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a pyrazolidine ring substituted with phenyl groups and a carbothioamide functional group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,3-triphenylpyrazolidine-1-carbothioamide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones, followed by cyclization and introduction of the carbothioamide group. One common method involves the use of hydrazine hydrate and phenyl-substituted ketones in the presence of acetic acid as a catalyst . The reaction is carried out under reflux conditions, leading to the formation of the pyrazolidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,2,3-triphenylpyrazolidine-1-carbothioamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nitric acid, halogens; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Nitrated or halogenated phenyl derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,2,3-triphenylpyrazolidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell survival and proliferation . By targeting this pathway, the compound induces apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Carbazole hydrazine-carbothioamide derivatives: Known for their antioxidant and anticancer activities.
Tolfenamic acid derivatives with hydrazine-1-carbothioamide: Investigated for their potential as VEGFR-2 tyrosine kinase inhibitors in cancer therapy.
Uniqueness
N,2,3-triphenylpyrazolidine-1-carbothioamide stands out due to its specific substitution pattern on the pyrazolidine ring, which imparts unique chemical reactivity and biological activity. Its ability to target specific molecular pathways, such as the PI3K/Akt/mTOR pathway, highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C22H21N3S |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N,2,3-triphenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C22H21N3S/c26-22(23-19-12-6-2-7-13-19)24-17-16-21(18-10-4-1-5-11-18)25(24)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,23,26) |
InChI Key |
WYNCWEZEMJLRMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
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